Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide
CAS No.: 2246751-49-3
Cat. No.: VC3180364
Molecular Formula: C14H23BN2O4S
Molecular Weight: 326.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246751-49-3 |
|---|---|
| Molecular Formula | C14H23BN2O4S |
| Molecular Weight | 326.2 g/mol |
| IUPAC Name | N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-2-sulfonamide |
| Standard InChI | InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-9-11(7-8-16-12)15-20-13(3,4)14(5,6)21-15/h7-10H,1-6H3,(H,16,17) |
| Standard InChI Key | KKGZASQASSWTCF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)C(C)C |
Introduction
Chemical Structure and Properties
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-amide features a complex molecular structure with several key functional groups. The compound contains a pyridin-2-yl core substituted with a propane-2-sulfonamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This combination of functional groups contributes to its unique chemical reactivity and biological properties.
The basic chemical identifiers for this compound are as follows:
| Parameter | Value |
|---|---|
| CAS Number | 2246751-49-3 |
| Molecular Formula | C14H23BN2O4S |
| Molecular Weight | 326.2 g/mol |
| IUPAC Name | N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-2-sulfonamide |
| InChI | InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-9-11(7-8-16-12)15-20-13(3,4)14(5,6)21-15/h7-10H,1-6H3,(H,16,17) |
| InChI Key | KKGZASQASSWTCF-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)C(C)C |
The compound's structure contains several important features that contribute to its biological and chemical properties. The boronate ester (dioxaborolane) group is particularly significant as it enables the compound to participate in various coupling reactions, especially Suzuki coupling. The pyridine ring provides a site for coordination with metal ions and potential binding to biological targets, while the sulfonamide group can engage in hydrogen bonding interactions with proteins and enzymes.
Synthesis and Characterization
Synthetic Routes
Biological Activity
Antimicrobial Properties
Research indicates that Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-amide and its derivatives demonstrate significant antimicrobial activity. Studies have shown inhibition of bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Anticancer Properties
One of the most promising aspects of this compound is its potential anticancer activity. Research has documented cytotoxic effects on multiple cancer cell lines, as summarized in the following table:
| Cancer Cell Line | IC50 (μM) | Observed Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest in G0/G1 phase |
The compound appears to induce apoptosis through several mechanisms:
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Activation of caspase pathways
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Modulation of Bcl-2 family proteins
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Inhibition of key enzymes involved in cell proliferation
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Possible DNA/RNA binding that disrupts normal transcription and replication
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Generation of reactive oxygen species (ROS) leading to oxidative stress
In Vivo Studies
In vivo research using mouse models of breast cancer has demonstrated promising results. Treatment with this compound led to a significant reduction in tumor size—approximately 60% over a four-week period compared to controls. Additionally, toxicological assessments have indicated no significant adverse effects at doses up to 750 mg/kg in rats over a four-week period, suggesting a favorable safety profile for potential therapeutic applications.
Applications in Chemical Research
Medicinal Chemistry Applications
The unique structure of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-amide positions it as a valuable compound in medicinal chemistry research. Its core structure serves as a scaffold for developing new therapeutic agents, particularly those targeting cancer and infectious diseases. The presence of the dioxaborole moiety contributes significantly to its anticancer properties, while the pyridine ring enhances the compound's ability to interact with biological targets.
The mechanism behind its anticancer activity likely involves the inhibition of key enzymes in cancer cell metabolism. This makes the compound a promising lead for the development of novel anticancer agents with potentially fewer side effects than conventional treatments.
Catalytic Applications
Beyond its biological activities, this compound has significant value in synthetic organic chemistry. The boron-containing structure enables participation in various coupling reactions, particularly Suzuki coupling and related cross-coupling reactions that are fundamental in organic synthesis.
Research has demonstrated that this compound can efficiently catalyze Suzuki reactions at lower temperatures compared to traditional catalysts, offering advantages in terms of energy efficiency and reaction selectivity. This property contributes to more environmentally friendly synthetic processes by reducing waste and improving yield. The compound has also been employed in synthesizing various biologically active molecules with improved yields and selectivity.
Structural Comparisons with Related Compounds
Understanding how Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-amide compares to structurally related compounds provides insight into structure-activity relationships. Several analogous compounds have been studied:
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Application Differences |
|---|---|---|---|---|
| N-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide | C14H21BN2O3 | ~300.15 g/mol | Replaces sulfonamide with propionamide | Used in less polar reaction environments |
| Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-amide | C15H24BNO4S | 325.23 g/mol | Substitutes pyridin-2-yl with phenyl | Preferred in non-polar applications |
| N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | C11H18BN3O4S | 299.15 g/mol | Pyrimidin-2-yl core instead of pyridin-2-yl | Suitable for targeting enzymes with pyrimidine-binding pockets |
These structural variations significantly impact chemical reactivity, solubility profiles, and biological target selectivity. The replacement of the sulfonamide group with a propionamide group, for instance, reduces electron-withdrawing effects and polarity, which can alter both chemical behavior and biological interactions.
Analytical Methods for Detection and Quantification
Various analytical techniques are employed for the detection and quantification of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-amide in research settings.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For this compound, characteristic signals include those from the tetramethyl groups of the dioxaborolane ring and the isopropyl group of the sulfonamide moiety. Mass spectrometry offers accurate molecular weight determination, with the molecular ion peak at m/z 326.2 corresponding to the [M]+ ion.
High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment, with the compound typically showing purity levels of approximately 95%. UV-Visible spectroscopy can also be employed for quantification, with the compound likely exhibiting characteristic absorption due to the pyridine ring.
Current Research Trends and Future Directions
Recent research on Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-amide has been expanding in several directions:
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Development of more efficient synthetic routes to improve yield and purity
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Exploration of structure-activity relationships to enhance biological activities
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Investigation of potential applications in targeted drug delivery systems
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Evaluation of synergistic effects when combined with established therapeutic agents
Future research directions may include:
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Comprehensive in vivo studies to further elucidate the pharmacokinetic properties
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Development of structural derivatives with enhanced biological activities
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Exploration of applications in imaging due to the boron component
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Investigation of potential use in boron neutron capture therapy (BNCT) for cancer treatment
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